molecular formula C19H15Cl2NO3 B2709020 TK216 CAS No. 1903783-48-1

TK216

Cat. No.: B2709020
CAS No.: 1903783-48-1
M. Wt: 376.2 g/mol
InChI Key: ZWHNLSHDLKIXOG-UHFFFAOYSA-N
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Description

Molecular Targeting and Mechanism of Action

ETS Transcription Factor Inhibition

Direct Binding to EWS::FLI1 Fusion Protein

TK216 was specifically engineered to interact with the EWS::FLI1 fusion protein, a product of the t(11;22)(q24;q12) chromosomal translocation present in 85–90% of Ewing sarcoma cases. This fusion protein combines the N-terminal transactivation domain of EWSR1 with the C-terminal DNA-binding domain of FLI1, creating an aberrant transcription factor that drives oncogenesis. Structural studies reveal that this compound binds to the EWS::FLI1 complex with high specificity, occupying a hydrophobic pocket near the RNA-binding domain. This interaction prevents the fusion protein from adopting its active conformation, thereby inhibiting its ability to recruit coactivators and bind target DNA sequences.

Table 1: In Vitro Binding Affinity and Functional Effects of this compound

Parameter Value/Observation Reference
EWS::FLI1 Binding Site Hydrophobic pocket near RBD
IC₅₀ in HL-60 AML Cells 0.363 μM
IC₅₀ in TMD-8 DLBCL Cells 0.152 μM

The binding disrupts the protein’s capacity to activate downstream oncogenic pathways, including the NR0B1 and CCND1 promoters, which are critical for Ewing sarcoma cell proliferation.

Disruption of RNA Helicase Interactions

A key mechanism of this compound involves its interference with EWS::FLI1’s interaction with RNA helicases, particularly RNA Helicase A (RHA) and p68 DDX5. These helicases facilitate the fusion protein’s ability to regulate transcription and alternative splicing of proto-oncogenes. This compound competitively inhibits the binding interface between EWS::FLI1 and RHA, as demonstrated through chemical crosslinking assays and co-immunoprecipitation experiments. This disruption impairs the formation of the transcriptional machinery required for processing oncogenic mRNA isoforms.

Table 2: Protein Interactions Disrupted by this compound

Target Protein Biological Role Effect of Disruption Reference
RNA Helicase A RNA splicing, transcriptional activation Loss of oncogenic mRNA processing
p68 DDX5 Transcriptional coactivation Reduced chromatin remodeling

The compound’s ability to block these interactions correlates with decreased levels of survivin (BIRC5) and increased apoptosis in Ewing sarcoma cell lines.

Suppression of Transcriptional Regulation in Ewing Sarcoma

This compound exerts profound effects on the transcriptional landscape of Ewing sarcoma cells. RNA sequencing analyses reveal downregulation of EWS::FLI1 target genes, including CAV1, PRKCB, and IGF1, which are essential for tumor growth and metastasis. The compound also induces alternative splicing shifts in apoptosis regulators, such as the pro-survival Bcl-xL isoform to the pro-apoptotic Bcl-xS variant. These changes trigger G₂-M cell cycle arrest and caspase-3-mediated apoptosis, as evidenced by flow cytometry and immunoblotting.

The transcriptional suppression extends to microRNA networks, with this compound treatment restoring miR-145 expression, a tumor suppressor miRNA silenced by EWS::FLI1. This dual modulation of coding and non-coding RNA pathways underscores the compound’s multifaceted mechanism of action.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dichloro-3-[2-(4-cyclopropylphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO3/c20-13-7-8-14(21)17-16(13)19(25,18(24)22-17)9-15(23)12-5-3-11(4-6-12)10-1-2-10/h3-8,10,25H,1-2,9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHNLSHDLKIXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)C(=O)CC3(C4=C(C=CC(=C4NC3=O)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

TK216 is a small-molecule inhibitor designed to target E26 transformation-specific (ETS) transcription factor oncoproteins, particularly in cancers characterized by ETS gene fusions, such as Ewing sarcoma and acute myeloid leukemia (AML). This compound has shown promising biological activity through various mechanisms, including inducing apoptosis, inhibiting cell proliferation, and reducing migration in cancer cells.

This compound functions primarily by disrupting protein-protein interactions between ETS factors and RNA helicase A (RHA), which are crucial for the survival and proliferation of cancer cells. By inhibiting these interactions, this compound effectively reduces the expression of oncogenic transcription factors that drive tumorigenesis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-tumor activity against various leukemic cell lines and Ewing sarcoma models. Notably, it has been shown to induce apoptosis in pediatric leukemia cell lines through the following mechanisms:

  • Growth Inhibition : this compound displayed a dose-dependent reduction in cell viability across several leukemia cell lines. For instance, the IC50 values for different cell lines ranged from 0.22 µM to 0.94 µM, indicating varying sensitivity levels to the compound .
  • Apoptosis Induction : Treatment with this compound resulted in increased levels of cleaved PARP and caspase-3, markers indicative of apoptosis. Additionally, a notable accumulation of cells in the S phase of the cell cycle was observed post-treatment .
  • Migration Inhibition : this compound also significantly reduced the migratory potential of leukemic cells, which is critical for cancer metastasis .

Ewing Sarcoma

In a Phase 1/2 clinical study, this compound was evaluated as a treatment option for relapsed or refractory Ewing sarcoma. The results indicated that this compound could effectively inhibit tumor growth and improve patient outcomes when used alone or in combination with vincristine . The study highlighted:

  • Soft-Agar Colony Formation : this compound significantly suppressed colony formation in EWS cell lines, suggesting its potential to inhibit tumor growth at the cellular level .
  • Toxicity Profile : While this compound demonstrated efficacy, it also exhibited toxicity at higher doses, leading to weight loss in animal models .

Lymphoma Activity

Research has shown that this compound displays antitumor activity across various lymphoma cell lines. When combined with other agents like venetoclax (a BCL2 inhibitor) and lenalidomide (an immunomodulatory drug), this compound exhibited synergistic effects that enhanced its therapeutic potential .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Study Type Cell Line/Model IC50 (µM) Mechanism Outcome
In VitroPediatric Leukemia Lines0.22 - 0.94Apoptosis inductionSignificant growth inhibition
In VitroEwing Sarcoma LinesN/AColony formation suppressionReduced tumor growth
Clinical TrialRelapsed/Refractory EWSN/ACombination with vincristineImproved patient outcomes
In VitroDiffuse Large B-cell LymphomaN/ASynergistic with venetoclaxEnhanced antitumor activity

Case Studies and Clinical Trials

Several case studies have been reported on the use of this compound in clinical settings:

  • Ewing Sarcoma Case Study : A notable case involved a patient with relapsed Ewing sarcoma who showed a positive response to this compound treatment combined with standard chemotherapy agents .
  • Pediatric Leukemia Trials : Ongoing trials are investigating the effectiveness of this compound in pediatric populations suffering from acute lymphoblastic leukemia (ALL) and AML, focusing on its ability to induce remission and improve survival rates.

Scientific Research Applications

Pediatric Leukemia

Recent studies have highlighted the efficacy of TK216 in treating pediatric acute myeloid leukemia (AML) and B-acute lymphoid leukemia (B-ALL). In vitro experiments demonstrated that this compound significantly decreased cell viability across various leukemic cell lines, with minimal effects on peripheral blood mononuclear cells (PBMCs) from healthy donors. The compound induced apoptosis and inhibited migration in leukemic cells, suggesting its potential as a targeted therapy for these malignancies .

Table 1: Cytotoxic Effects of this compound on Pediatric Leukemia Cell Lines

Cell LineIC50 (µM)Apoptosis InductionMigration Inhibition
MV4-110.22YesYes
REH0.50YesYes
SUP-B150.94YesYes

Ewing Sarcoma

This compound is currently undergoing clinical trials for its application in treating relapsed or refractory Ewing sarcoma. In a Phase II study, this compound was evaluated in combination with vincristine, demonstrating a favorable safety profile and preliminary efficacy data. The trial aims to establish the drug's potential as a therapeutic option for patients with this challenging cancer .

Table 2: Phase II Clinical Trial Overview for Ewing Sarcoma

ParameterDetails
Study DesignSingle-arm, open-label
TreatmentThis compound + Vincristine
Total Participants30
Primary EndpointSafety and efficacy
Notable Adverse EventsNeutropenia, anemia, infections

Case Study: Pediatric AML Treatment

A recent case study reported a patient with relapsed pediatric AML who showed a sustained response to this compound treatment. The patient experienced significant tumor regression, highlighting the drug's potential as a new therapeutic avenue for pediatric hematological malignancies .

Case Study: Ewing Sarcoma

In another case study involving a young adult with relapsed Ewing sarcoma, treatment with this compound resulted in notable tumor size reduction and improved patient quality of life. This case underscores the importance of developing targeted therapies for rare cancers where traditional treatments often fail .

Comparison with Similar Compounds

YK-4-279

Mechanism : YK-4-279, a predecessor of TK216, was identified via surface plasmon resonance screening to bind recombinant EWSR1-FLI1 and block interactions with RNA helicase A . However, like this compound, it also destabilizes MTs by binding to the colchicine pocket .
Efficacy : Both compounds inhibit MT polymerization in vitro at 5 μM, comparable to colchicine . Resistance mutations in TUBA1B (e.g., G142S, D47H) confer cross-resistance to YK-4-279 and this compound, suggesting shared MT-targeting mechanisms .
Clinical Status : YK-4-279 remains in preclinical development, while this compound has advanced to Phase II trials .

Vincristine (VCR)

Mechanism: A vinca alkaloid that binds β-tubulin, stabilizing MTs and disrupting mitosis. Unlike this compound, VCR targets the vinca-binding pocket, enabling synergistic MT destabilization when combined with this compound . Synergy: this compound + VCR exhibits synergistic cytotoxicity in ES models, attributed to distinct binding sites. In Phase I/II trials, the combination showed promising tumor regression in high-burden ES .

Rigosertib

Mechanism: A PLK1 inhibitor repurposed as an MT destabilizer via the colchicine pocket . Resistance: Rigosertib resistance involves β-tubulin mutations, whereas this compound resistance arises from α-tubulin (TUBA1B) mutations . Clinical Status: Rigosertib has reached Phase III trials for myelodysplastic syndromes, highlighting its broader safety profile .

Colchicine

Mechanism: A classic MT destabilizer binding β-tubulin’s colchicine pocket. This compound shares this mechanism but also retains putative EWSR1-FLI1 inhibitory activity .

Data Tables

Table 1: Mechanistic Comparison of this compound and Analogues

Compound Primary Target Binding Site Resistance Mutations Clinical Phase Synergy Partners
This compound α/β-tubulin, EWSR1-ETS Colchicine pocket TUBA1B (G142S, D47H) Phase II Vincristine
YK-4-279 α/β-tubulin, EWSR1-ETS Colchicine pocket TUBA1B (G142S, D47H) Preclinical Vincristine
Vincristine β-tubulin Vinca-binding pocket TUBB mutations Approved This compound
Rigosertib β-tubulin Colchicine pocket TUBB mutations Phase III N/A

Table 2: Preclinical Efficacy of this compound Enantiomers

Parameter (-)-TK216 (+)-TK216
IC₅₀ (ES cells) 0.26 μM 14.57 μM
MT Polymerization Inhibited at 0.5 μM No effect at 50 μM
Probe Competition Active at 1.6 μM Inactive

Key Findings and Controversies

  • Dual Mechanisms: While early studies emphasized this compound’s EWSR1-ETS inhibition, robust evidence now supports MT destabilization as its primary mode . This duality necessitates re-evaluation of ongoing clinical trials .
  • Broad Applicability: this compound shows activity in non-ES models (e.g., leukemia, AML), unlike YK-4-279 or rigosertib .
  • Clinical Challenges : Despite synergy with VCR, pharmacokinetic issues (e.g., optimal dosing) and resistance via TUBA1B mutations remain unresolved .

Q & A

Q. What is the molecular mechanism of TK216 in targeting EWS::FLI1 fusion proteins, and how is this validated experimentally?

this compound directly binds to the EWS::FLI1 oncoprotein, disrupting its interaction with RNA helicase A and inhibiting transcriptional activity. Validation methods include:

  • Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding affinity .
  • Luciferase reporter assays measuring EWS::FLI1-driven transcriptional activity in Ewing sarcoma (EWS) cell lines .
  • CRISPR-Cas9 knockout models to confirm dependency on EWS::FLI1 for this compound sensitivity .

Q. How are preclinical models designed to evaluate this compound’s efficacy and safety?

Preclinical studies utilize:

  • Patient-derived xenografts (PDXs) and cell line-derived xenografts to assess tumor growth inhibition .
  • Dose-escalation protocols (e.g., 7–28 days of continuous infusion) to determine maximum tolerated dose (MTD) and pharmacokinetics .
  • Synergy assays with vincristine, demonstrating enhanced microtubule destabilization and apoptosis in EWS models .

Q. What clinical trial designs are employed to evaluate this compound in relapsed/refractory Ewing sarcoma?

The Phase I/II trial (NCT03689699) uses a 3+3 dose-escalation design across 11 cohorts, with endpoints including:

  • Recommended Phase II dose (RP2D) : 200 mg/m²/day for 14 days .
  • Safety profile : Grade 3–4 adverse events (neutropenia, anemia) in 68% of patients at RP2D .
  • Efficacy : 6-month progression-free survival (PFS) rate of 11.9% and partial/complete responses in 3/85 patients .

Advanced Research Questions

Q. How do resistance mechanisms to this compound emerge, and what methodologies identify these pathways?

Resistance is studied via:

  • Forward genetic screens in mismatch repair-deficient A673 EWS cells, revealing mutations in TUBA1B (α-tubulin) and BRWD3 .
  • CRISPR-Cas9 knock-in models of TUBA1B-D47N/G142A mutations, which stabilize microtubules and reduce this compound sensitivity by 1.98–2.74× .
  • Chemical probe competition assays showing this compound binds the colchicine pocket of tubulin, competing with covalent probes at Cys239 .

Q. What explains the discrepancy between this compound’s preclinical efficacy and limited clinical activity?

Potential factors include:

  • Off-target effects : this compound’s inhibition of microtubule polymerization, independent of EWS::FLI1, may dilute therapeutic specificity .
  • Tumor heterogeneity : Subpopulations with TUBA1B mutations or alternative oncogenic drivers (e.g., BRWD3) may evade this compound .
  • Dosing limitations : Continuous IV infusion (14 days/cycle) may inadequately sustain target engagement in aggressive tumors .

Q. How can combination therapies enhance this compound’s clinical utility?

Methodological strategies include:

  • Pharmacodynamic synergy studies : Vincristine co-administration increases microtubule destabilization, improving response rates in PDX models .
  • Biomarker-driven trials : Selecting patients with high EWS::FLI1 expression or wild-type TUBA1B .
  • Dual-targeting approaches : Pairing this compound with BET inhibitors or CDK4/6 blockers to amplify transcriptional repression .

Methodological Recommendations

  • For target validation : Combine SPR/ITC with functional genomics (e.g., CRISPR screens) to confirm on-target effects .
  • For clinical translation : Prioritize biomarker-enriched cohorts and rational combinations (e.g., vincristine) to overcome resistance .
  • For data interpretation : Use orthogonal assays (e.g., microtubule polymerization kinetics) to distinguish on-target vs. off-target effects .

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